molecular formula C7H4F3NO B145258 6-(Trifluoromethyl)pyridine-2-carbaldehyde CAS No. 131747-65-4

6-(Trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B145258
CAS No.: 131747-65-4
M. Wt: 175.11 g/mol
InChI Key: OMFVRHWVFINADV-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C7H4F3NO. It is a derivative of pyridine, where the 6-position is substituted with a trifluoromethyl group and the 2-position with a formyl group. This compound is known for its utility in various chemical syntheses and its role as an intermediate in the production of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-(Trifluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It poses risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Trifluoromethylpyridines, including 6-(Trifluoromethyl)pyridine-2-carbaldehyde, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mechanism of Action

Target of Action

It is known to be used as a building block in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific compound it is used to synthesize.

Mode of Action

It is known to participate in various organic reactions . For instance, it can be involved in the Horner-Wadsworth-Emmons reaction , a method used in organic chemistry to form carbon-carbon double bonds .

Action Environment

The action, efficacy, and stability of 6-(Trifluoromethyl)pyridine-2-carbaldehyde can be influenced by various environmental factors. For instance, it is known to be air sensitive and should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents . These storage conditions suggest that exposure to air and heat could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Trifluoromethyl)pyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 6-(trifluoromethyl)pyridine. This can be achieved using Vilsmeier-Haack reaction conditions, where 6-(trifluoromethyl)pyridine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but with a methoxy group instead of a trifluoromethyl group.

    6-Methylpyridine-2-carboxaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Chloro-6-methyl-3-(trifluoromethyl)pyridine: Similar structure with additional chlorine and methyl groups.

Uniqueness

6-(Trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFVRHWVFINADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563715
Record name 6-(Trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-65-4
Record name 6-(Trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)pyridine-2-carbaldehyde
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